molecular formula C18H19N3O2S B2561259 (7-(Furan-2-yl)-1,4-thiazepan-4-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone CAS No. 1705988-97-1

(7-(Furan-2-yl)-1,4-thiazepan-4-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone

Cat. No.: B2561259
CAS No.: 1705988-97-1
M. Wt: 341.43
InChI Key: IHXDENFFZXJVAC-UHFFFAOYSA-N
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Description

(7-(Furan-2-yl)-1,4-thiazepan-4-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone is a synthetic chemical compound of high interest in medicinal chemistry and drug discovery research. This molecule features a complex hybrid architecture, incorporating a 1,4-thiazepane ring, a furan moiety, and a 2-methylimidazo[1,2-a]pyridine group. The 1,4-thiazepane scaffold is a seven-membered ring containing nitrogen and sulfur, which is a less common pharmacophore that can offer unique conformational properties and potential for target interaction . The imidazo[1,2-a]pyridine unit is a privileged structure in pharmaceutical research, known for its diverse biological activities and presence in several active compounds . The specific research applications and mechanism of action for this precise compound are areas of active investigation. Researchers are exploring its potential as a key intermediate in organic synthesis or as a candidate for high-throughput biological screening. Its complex structure suggests it may be designed to interact with specific enzymatic or receptor targets, potentially in therapeutic areas such as virology, given that similar heterocyclic compounds have been investigated as allosteric modulators for viral proteins . The presence of the furan and imidazopyridine rings, which are rich in electron density, indicates potential for interactions with biological macromolecules via π-π stacking and hydrogen bonding. This compound is intended for use in laboratory research to further elucidate its physicochemical properties, biological activity, and potential as a lead structure. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[7-(furan-2-yl)-1,4-thiazepan-4-yl]-(2-methylimidazo[1,2-a]pyridin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2S/c1-13-17(21-8-3-2-6-16(21)19-13)18(22)20-9-7-15(24-12-10-20)14-5-4-11-23-14/h2-6,8,11,15H,7,9-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHXDENFFZXJVAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CC=CC2=N1)C(=O)N3CCC(SCC3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-(Furan-2-yl)-1,4-thiazepan-4-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the individual heterocyclic components, such as furan, thiazepane, and imidazopyridine derivatives. These components are then linked through a series of condensation and cyclization reactions under controlled conditions. Common reagents used in these reactions include strong acids or bases, catalysts, and solvents like dichloromethane or ethanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and waste, making the process more efficient and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

(7-(Furan-2-yl)-1,4-thiazepan-4-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can yield reduced forms of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the heterocyclic rings, resulting in the formation of substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

Pharmacological Applications

Research indicates that this compound exhibits various pharmacological properties, including:

  • Anticancer Activity : Studies have shown that compounds with similar structures can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. For instance, a study on related thiazepane derivatives demonstrated significant anticancer effects against multiple cancer cell lines, suggesting potential for further exploration of this compound's efficacy in cancer therapy.
  • Antimicrobial Activity : Preliminary investigations have highlighted the antimicrobial properties of this compound. It has shown effectiveness against both bacterial and fungal strains, making it a candidate for developing new antimicrobial agents. The mechanisms are believed to involve disruption of microbial cell membranes and interference with metabolic processes.

Synthetic Chemistry

The synthesis of (7-(Furan-2-yl)-1,4-thiazepan-4-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone typically involves multi-step organic reactions. The synthetic routes often focus on optimizing yield and biological activity by modifying functional groups or structural components.

Study 1: Anticancer Activity

In a laboratory study involving the U937 human histocytic lymphoma cell line, this compound demonstrated dose-dependent inhibition of cell proliferation. The IC50 values were comparable to established chemotherapeutic agents, indicating its potential as an anticancer drug candidate.

Study 2: Antimicrobial Efficacy

Another study evaluated the antimicrobial properties against Staphylococcus aureus and Candida albicans. The results indicated significant inhibitory effects at low concentrations, suggesting that this compound could be developed into treatments for infections caused by resistant strains.

Mechanism of Action

The mechanism of action of (7-(Furan-2-yl)-1,4-thiazepan-4-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone involves its interaction with specific molecular targets and pathways. The compound’s heterocyclic rings can bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity, modulation of signal transduction pathways, or alteration of gene expression.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences between the target compound and analogs from literature:

Compound Name / ID Core Structure Substituents / Modifications Biological Activity (if reported)
Target Compound Imidazo[1,2-a]pyridine + Thiazepane 7-(Furan-2-yl)-1,4-thiazepane Not explicitly reported
(6-Chloro-2-methylimidazo[1,2-a]pyridin-3-yl)(4-((1-(4-methoxy-2-nitrophenyl)-1H-1,2,3-triazol-4-yl)-methyl)-piperazin-1-yl)-methanone (8p) Imidazo[1,2-a]pyridine + Piperazine Chlorine at C6; 4-methoxy-2-nitrophenyl-triazole-piperazine Antileishmanial, antitrypanosomal
(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)(4-(2-(4-propyl-1H-1,2,3-triazol-1-yl)-ethyl)-piperazin-1-yl)-methanone (10a) Imidazo[1,2-a]pyridine + Piperazine 2,7-Dimethylimidazopyridine; propyl-triazole-ethyl-piperazine Antiparasitic (mechanism under study)
Patent-derived analogs (e.g., 2-(2-methylimidazo[1,2-a]pyridin-6-yl) derivatives) Imidazo[1,2-a]pyridine + Piperidine Varied substituents: piperidine, piperazine, alkyl chains, hydroxyethyl groups Likely kinase or receptor modulation (patent scope)

Key Observations :

  • Substituent Effects : The furan-2-yl group in the target compound may enhance π-π stacking interactions compared to triazole or nitrophenyl groups in analogs 8p and 10a, which rely on hydrogen bonding or polar interactions .
  • Lipophilicity : Furan’s moderate logP (~1.3) likely improves bioavailability over polar nitro (8p) or triazole (10a) substituents, aligning with drug-likeness criteria .

Physicochemical Properties

  • Melting Points : Analogs like 8p (104–105°C) and 11b (90–92°C) are solids, whereas 10a/b are viscous liquids. The target’s furan-thiazepane hybrid may exhibit intermediate melting behavior due to balanced rigidity and flexibility .
  • Spectral Data : The target’s ¹H NMR would show distinct signals for furan protons (~6.3–7.4 ppm) and thiazepane methylenes (~2.5–3.5 ppm), differing from piperazine/triazole analogs (e.g., 8p’s nitrophenyl protons at ~8.0 ppm) .

Biological Activity

The compound (7-(Furan-2-yl)-1,4-thiazepan-4-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone is a heterocyclic compound that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a complex structure that includes a thiazepane ring, a furan moiety, and an imidazo-pyridine unit. The chemical formula is C14H14N2OSC_{14}H_{14}N_2OS, and its molecular weight is approximately 270.34 g/mol.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammatory pathways, similar to other compounds in its class that target leukotriene A-4 hydrolase. This enzyme plays a crucial role in the biosynthesis of pro-inflammatory mediators .
  • Antitumor Activity : Preliminary studies suggest that the compound exhibits cytotoxic effects on various cancer cell lines. For instance, it has shown promise in inhibiting cell proliferation and inducing apoptosis in breast cancer cells.
  • Antimicrobial Properties : The structural components of the compound suggest potential antimicrobial activity, which is common among thiazepane derivatives. Further studies are needed to elucidate this aspect.

Biological Activity Data Table

Activity TypeDescriptionReferences
Enzyme InhibitionInhibits leukotriene A-4 hydrolase
AntitumorInduces apoptosis in breast cancer cells
AntimicrobialPotential activity against various pathogens

Case Studies

  • Antitumor Efficacy : In a study by Almeida et al., the synthesized derivatives of imidazo-pyridine were tested against breast cancer cell lines. The results indicated that compounds with similar structural features to this compound showed significant inhibition of cell growth and induced DNA fragmentation, marking them as potential candidates for chemotherapy.
  • Inflammatory Response Modulation : Another study evaluated the anti-inflammatory properties of related compounds in animal models. The findings suggested that these compounds could reduce inflammation markers, indicating their potential use in treating inflammatory diseases .

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